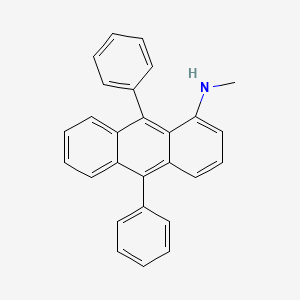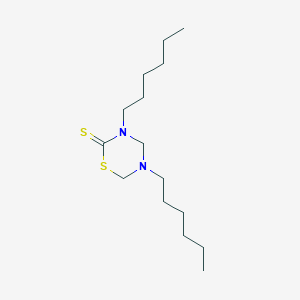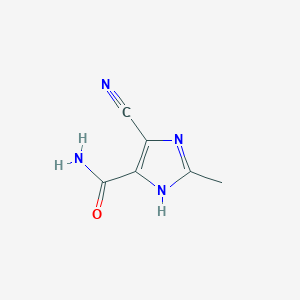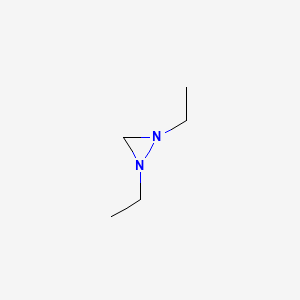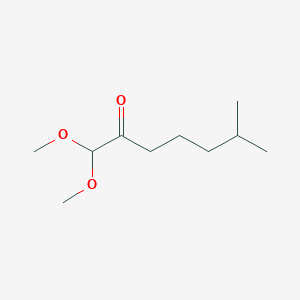
2-Ketoisooctaldehyde dimethyl acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ketoisooctaldehyde dimethyl acetal is an organic compound with the molecular formula C10H20O3. It is a derivative of aldehydes and ketones, specifically formed through the acetalization process. This compound is characterized by its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ketoisooctaldehyde dimethyl acetal is typically synthesized through the reaction of 2-ketoisooctaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
Protonation of the carbonyl group: The carbonyl oxygen is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic attack by methanol: Methanol, acting as a nucleophile, attacks the carbonyl carbon, forming a hemiacetal intermediate.
Formation of the acetal: The hemiacetal undergoes further reaction with another molecule of methanol, resulting in the formation of the dimethyl acetal.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled. The process typically employs a continuous flow system to ensure consistent product quality and yield. The reaction is carried out at moderate temperatures and pressures, with the acid catalyst being recycled to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ketoisooctaldehyde dimethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetal back to the original aldehyde or ketone.
Substitution: The acetal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Aldehydes or ketones.
Substitution: Various substituted acetals depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2-Ketoisooctaldehyde dimethyl acetal has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds during multi-step organic syntheses.
Biology: The compound is employed in the synthesis of biologically active molecules and as an intermediate in the preparation of pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials
Wirkmechanismus
The mechanism of action of 2-ketoisooctaldehyde dimethyl acetal involves its role as a protecting group. The acetal formation protects the carbonyl group from unwanted reactions during synthetic processes. The mechanism includes:
Protonation of the carbonyl group: Increases electrophilicity.
Nucleophilic attack by alcohol: Forms a hemiacetal.
Further reaction with alcohol: Produces the acetal, stabilizing the carbonyl group
Vergleich Mit ähnlichen Verbindungen
2-Ketoisooctaldehyde ethyl acetal: Similar structure but with ethyl groups instead of methyl.
2-Ketoisooctaldehyde propyl acetal: Contains propyl groups.
Cyclohexanone dimethyl acetal: Derived from cyclohexanone.
Uniqueness: 2-Ketoisooctaldehyde dimethyl acetal is unique due to its specific structure, which provides distinct reactivity and stability compared to other acetals. Its use as a protecting group in organic synthesis is particularly valuable, offering selective protection and deprotection under mild conditions .
Eigenschaften
Molekularformel |
C10H20O3 |
|---|---|
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
1,1-dimethoxy-6-methylheptan-2-one |
InChI |
InChI=1S/C10H20O3/c1-8(2)6-5-7-9(11)10(12-3)13-4/h8,10H,5-7H2,1-4H3 |
InChI-Schlüssel |
SXOSETLXXRRUEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(=O)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


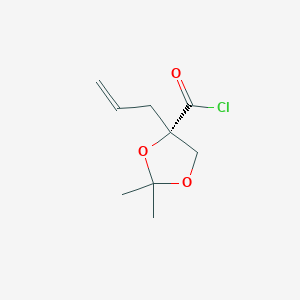

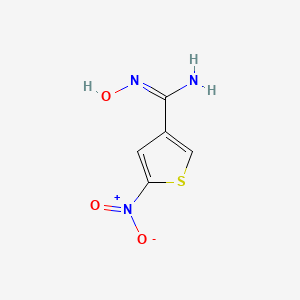

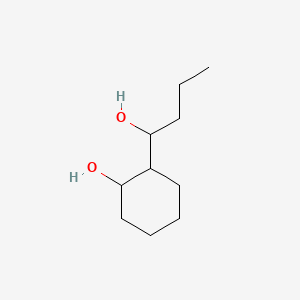
![1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-](/img/structure/B13805630.png)
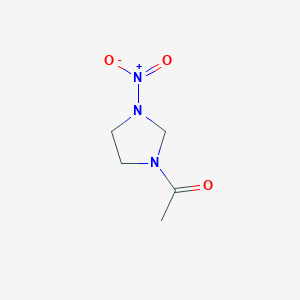
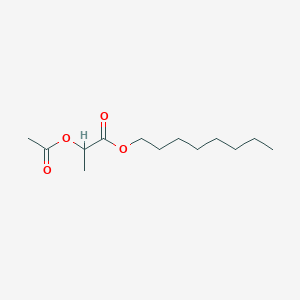

![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
